molecular formula C21H28N4O3 B12183061 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide

Cat. No.: B12183061
M. Wt: 384.5 g/mol
InChI Key: AFVZNMUCHLJJOC-UHFFFAOYSA-N
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Description

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pentanamide chain. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide, typically involves multi-step procedures. One common method is the condensation reaction of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization steps . The reaction conditions often require specific temperatures and catalysts to achieve high yields.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways and exerting its effects. The piperazine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core

Uniqueness

5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(propan-2-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

5-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-oxo-N-propan-2-ylpentanamide

InChI

InChI=1S/C21H28N4O3/c1-15(2)22-19(26)8-5-9-20(27)24-10-12-25(13-11-24)21(28)18-14-16-6-3-4-7-17(16)23-18/h3-4,6-7,14-15,23H,5,8-13H2,1-2H3,(H,22,26)

InChI Key

AFVZNMUCHLJJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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